Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate
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Description
Phenyl 4-((2-(2,4-dichlorophenoxy)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H22Cl2N2O4 and its molecular weight is 437.32. The purity is usually 95%.
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Mechanism of Action
Target of action
These compounds were evaluated as potential inhibitors of c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of action
The compounds bind to Met1160 from the hinge region of the c-Met kinase . This binding inhibits the kinase’s activity, thereby inhibiting the growth and migration of cancer cells .
Biochemical pathways
The c-Met kinase is a cell surface receptor for the hepatocyte growth factor (HGF), which is involved in the epithelial–mesenchymal transition (EMT) . Binding of HGF to c-Met leads to receptor dimerization that causes autophosphorylation of the kinase domain, leading to recruitment of other adapter proteins and activation of several signaling pathways . These pathways are involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions .
Result of action
Some of these compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . One compound, referred to as compound 6f, had long-term antiproliferative effects and exerted antimigratory activity on both cell lines .
Properties
IUPAC Name |
phenyl 4-[[[2-(2,4-dichlorophenoxy)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O4/c22-16-6-7-19(18(23)12-16)28-14-20(26)24-13-15-8-10-25(11-9-15)21(27)29-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWKRHFLPQISLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.